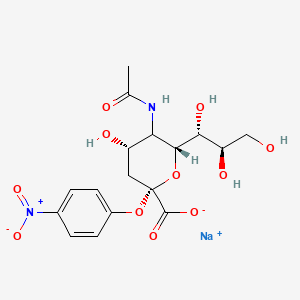

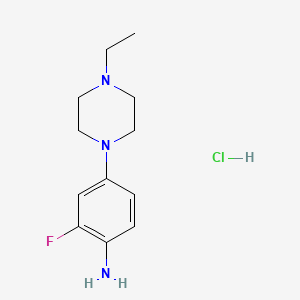

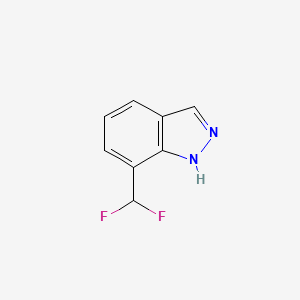

![molecular formula C8H16ClNO B599203 endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride CAS No. 1257442-93-5](/img/structure/B599203.png)

endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride” is a chemical compound with the CAS Number: 1257442-93-5 . It has a molecular weight of 177.67 . The IUPAC name for this compound is ( (1R,3r,5S)-8-azabicyclo [3.2.1]octan-3-yl)methanol hydrochloride .

Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO.ClH/c10-5-6-3-7-1-2-8(4-6)9-7;/h6-10H,1-5H2;1H/t6-,7+,8-; . The molecular formula for this compound is C8H16CLNO .Chemical Reactions Analysis

There are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Methanol in Fixation and Embedding Procedures

Methanol is used in fixation-embedding procedures for tissue samples, enhancing the preservation of helical proteins in myofibrils and collagen. Methacarn, a methanol-Carnoy mixture, offers benefits over traditional ethanol-based fixatives, showing little or no shrinkage in fixed sections and preserving the twin-helical structure of DNA (Puchtler et al., 1970).

Methanol as a Fuel and Octane Enhancer

Methanol and higher octane number fuels have been studied for their impact on reducing emissions and improving engine efficiency in diesel engines. The use of methanol improves the charge cooling effect, leading to reduced NOx emissions while enhancing engine performance (Kumar & Sandhu, 2021). Similarly, methanol and ethers are considered for spark ignition engines due to their combustion efficiency and reduced engine emissions (Awad et al., 2018).

Methanol in Chemical Synthesis

Methanol serves as a precursor for synthesizing various hydrocarbons and chemicals, including the conversion of methanol to hydrocarbons via dehydration and other reactions. Catalysts like Ga2O3/Beta Zeolites have been explored for converting methanol or ethanol to gasoline-range hydrocarbons, highlighting methanol's role in sustainable energy production (Varbanov et al., 2014).

Methanol for Hydrogen Production

Methanol is discussed as a promising source for hydrogen production through various thermochemical conversion pathways. Its conversion to high-purity hydrogen highlights the potential of methanol as a hydrogen carrier, contributing to the development of a hydrogen-methanol economy (García et al., 2021).

Methanol in Photocatalytic Reduction

The photocatalytic conversion of CO2 into methanol using solar energy presents a method for producing green fuel while mitigating global warming. This process depends on optimizing various experimental parameters to enhance the conversion rate of CO2 to methanol, showcasing methanol's potential in carbon recycling and sustainable fuel production (Lais et al., 2018).

Safety And Hazards

Eigenschaften

IUPAC Name |

[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]methanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c10-5-6-3-7-1-2-8(4-6)9-7;/h6-10H,1-5H2;1H/t6?,7-,8+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDRFDLINZOCBD-OPZYXJLOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CC(C[C@@H]1N2)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856027 |

Source

|

| Record name | [(1R,5S)-8-Azabicyclo[3.2.1]octan-3-yl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride | |

CAS RN |

1257442-93-5 |

Source

|

| Record name | [(1R,5S)-8-Azabicyclo[3.2.1]octan-3-yl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

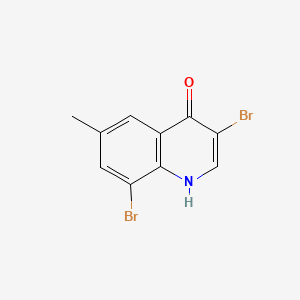

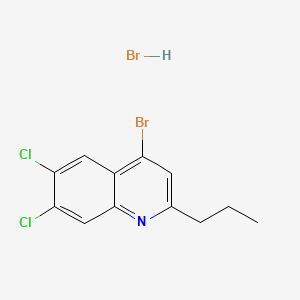

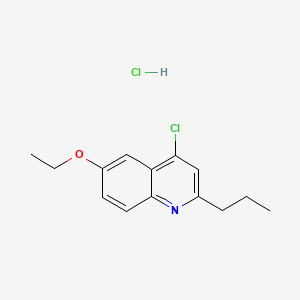

![6-Bromopyrido[2,3-B]pyrazine](/img/structure/B599132.png)

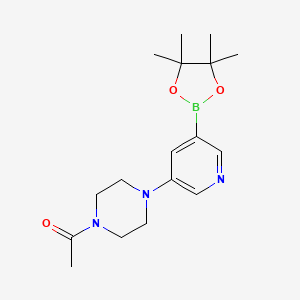

![6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one](/img/structure/B599139.png)